Flortaucipir F-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

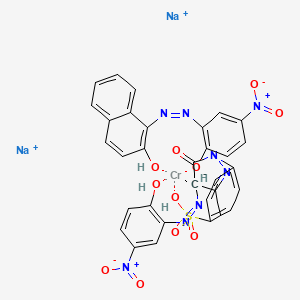

Flortaucipir F 18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. These aggregates are a hallmark of Alzheimer’s disease, making Flortaucipir F 18 a crucial tool in diagnosing and studying this condition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Flortaucipir F 18 is synthesized through a multi-step process involving the incorporation of the radioactive fluorine-18 isotope. The synthesis begins with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution with fluorine-18. The reaction conditions typically involve the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process to ensure the short half-life of the isotope is utilized effectively .

Industrial Production Methods

Industrial production of Flortaucipir F 18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the compound in a controlled environment. The entire process is optimized to produce high yields of Flortaucipir F 18 with high radiochemical purity .

Análisis De Reacciones Químicas

Types of Reactions

Flortaucipir F 18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, but it can undergo metabolic transformations in the body.

Common Reagents and Conditions

The synthesis of Flortaucipir F 18 involves reagents such as potassium carbonate, acetonitrile, and the precursor molecule. The reaction conditions include the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process under controlled temperature and pressure .

Major Products Formed

The major product formed from the synthesis of Flortaucipir F 18 is the final radioactive diagnostic agent itself. During metabolic transformations in the body, the compound may produce various metabolites, but these are typically not the focus of the diagnostic imaging .

Aplicaciones Científicas De Investigación

Flortaucipir F 18 is primarily used in the field of medicine, particularly in the diagnosis and study of Alzheimer’s disease. It binds to tau protein aggregates in the brain, allowing for the visualization of these aggregates using PET imaging. This capability makes it a valuable tool for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions .

Mecanismo De Acción

Flortaucipir F 18 exerts its effects by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. The compound’s radioactive fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of tau pathology. The binding of Flortaucipir F 18 to tau proteins allows for the visualization of neurofibrillary tangles, a key feature of Alzheimer’s disease .

Comparación Con Compuestos Similares

Flortaucipir F 18 is one of several tau PET tracers used in neuroimaging. Other similar compounds include:

MK-6240: Another tau PET tracer that binds to tau aggregates with high affinity.

PI-2620: A second-generation tau PET tracer that also binds to tau aggregates.

Flortaucipir F 18 is unique in its extensive validation and approval by regulatory agencies for clinical use in diagnosing Alzheimer’s disease. Its ability to provide detailed images of tau pathology makes it a valuable tool in both clinical and research settings .

Propiedades

| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |

Número CAS |

1522051-90-6 |

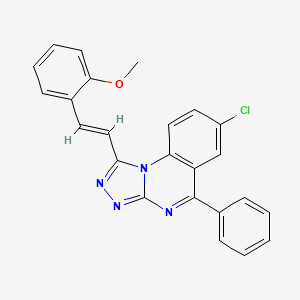

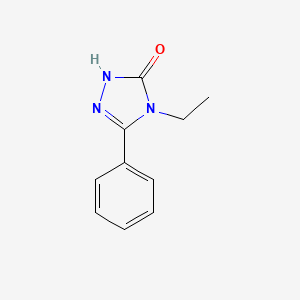

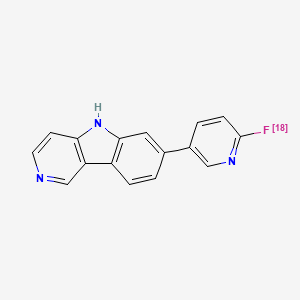

Fórmula molecular |

C16H10FN3 |

Peso molecular |

262.27 g/mol |

Nombre IUPAC |

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |

Clave InChI |

GETAAWDSFUCLBS-SJPDSGJFSA-N |

SMILES isomérico |

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |

SMILES canónico |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.